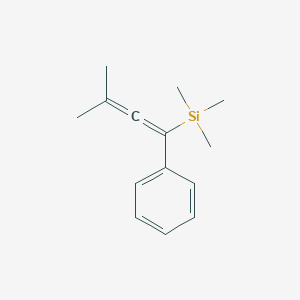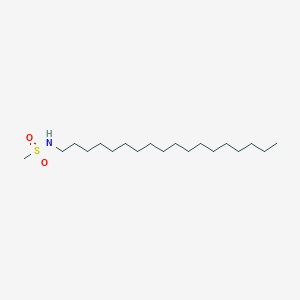
1,3-Dibromo-1,1-diphenylpropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-1,1-diphenylpropan-2-one is an organic compound with the molecular formula C15H12Br2O. It is a brominated derivative of 1,3-diphenyl-2-propanone and is known for its applications in organic synthesis and research. The compound is characterized by the presence of two bromine atoms and two phenyl groups attached to a central propanone structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-1,1-diphenylpropan-2-one can be synthesized through the bromination of 1,3-diphenyl-2-propanone. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction proceeds via electrophilic addition of bromine to the double bond of 1,3-diphenyl-2-propanone, resulting in the formation of the dibromo compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are essential for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dibromo-1,1-diphenylpropan-2-one undergoes various chemical reactions, including:
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide (NaI) in acetone.
Common Reagents and Conditions:
Reduction: Zinc in methanol is commonly used for the reduction of this compound.
Substitution: Sodium iodide in acetone is used for nucleophilic substitution reactions.
Major Products Formed:
Reduction: 1,3-Diphenyl-2-propanone
Substitution: Depending on the nucleophile, various substituted derivatives of 1,3-diphenyl-2-propanone can be formed.
Applications De Recherche Scientifique
1,3-Dibromo-1,1-diphenylpropan-2-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3-dibromo-1,1-diphenylpropan-2-one involves its ability to undergo various chemical transformations. The bromine atoms in the compound are highly reactive and can participate in electrophilic and nucleophilic reactions. The compound’s effects are primarily due to its ability to form reactive intermediates that can interact with molecular targets and pathways involved in oxidative stress and cellular signaling .
Comparaison Avec Des Composés Similaires
1,3-Diphenyl-2-propanone: A non-brominated analog used in similar synthetic applications.
2,3-Dibromo-1,3-diphenylpropan-1-one: Another brominated derivative with similar reactivity.
1,2-Diphenyl-1,2-propanedione: A related compound with different substitution patterns.
Uniqueness: 1,3-Dibromo-1,1-diphenylpropan-2-one is unique due to the presence of two bromine atoms, which confer distinct reactivity and enable specific synthetic transformations that are not possible with non-brominated analogs. Its ability to participate in both electrophilic and nucleophilic reactions makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
55065-01-5 |
|---|---|
Formule moléculaire |
C15H12Br2O |
Poids moléculaire |
368.06 g/mol |
Nom IUPAC |
1,3-dibromo-1,1-diphenylpropan-2-one |
InChI |
InChI=1S/C15H12Br2O/c16-11-14(18)15(17,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
Clé InChI |
CIBSUCGZBGKFPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-](/img/structure/B14640435.png)

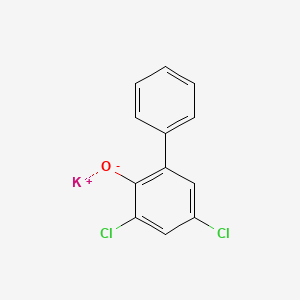
![1,1'-[Methylenedi(4,1-phenylene)]bis(2-phenylethan-1-one)](/img/structure/B14640473.png)
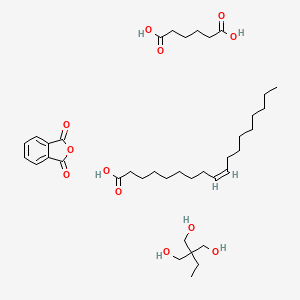

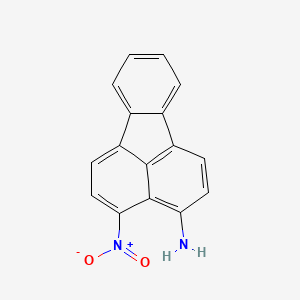


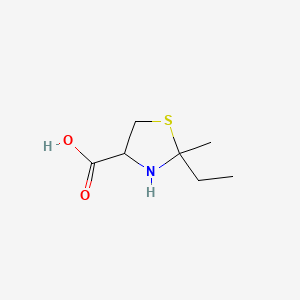
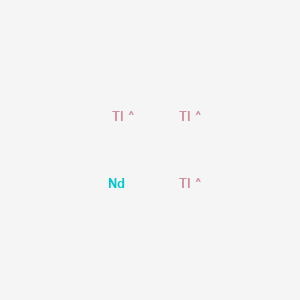
![5-[(2-Aminoethyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14640504.png)
